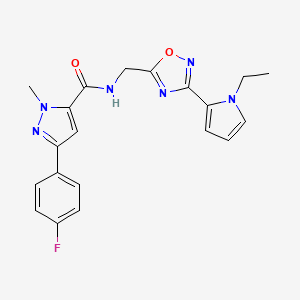

N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide

Description

This compound is a heterocyclic hybrid featuring a pyrazole core substituted with a 4-fluorophenyl group at position 3 and a methyl group at position 1. The pyrazole is further linked via a carboxamide bridge to a 1,2,4-oxadiazole ring, which bears a 1-ethylpyrrole substituent at position 2. The 1,2,4-oxadiazole moiety is a bioisostere for ester or amide groups, enhancing metabolic stability compared to simpler carboxamides . The 4-fluorophenyl group is a common pharmacophore in medicinal chemistry, often improving target affinity through hydrophobic interactions and electronic effects .

Properties

IUPAC Name |

N-[[3-(1-ethylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-5-(4-fluorophenyl)-2-methylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN6O2/c1-3-27-10-4-5-16(27)19-23-18(29-25-19)12-22-20(28)17-11-15(24-26(17)2)13-6-8-14(21)9-7-13/h4-11H,3,12H2,1-2H3,(H,22,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQOSBPCFDOOYON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC=C1C2=NOC(=N2)CNC(=O)C3=CC(=NN3C)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is a complex organic molecule that belongs to a class of compounds known for their diverse biological activities. This article reviews the biological activities associated with this compound, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is CHNO, with a molecular weight of approximately 342.37 g/mol. The structure features a pyrazole core linked to an oxadiazole moiety and a pyrrole derivative, contributing to its potential biological activities.

Antitumor Activity

Research has indicated that compounds containing oxadiazole and pyrazole moieties exhibit significant antitumor properties. A study demonstrated that derivatives similar to the compound inhibited cell proliferation in various cancer cell lines, suggesting potential as anticancer agents .

Antimicrobial Properties

Several derivatives related to this compound have shown promising antimicrobial effects against both Gram-positive and Gram-negative bacteria. The presence of the oxadiazole ring enhances the lipophilicity of the molecule, facilitating better membrane penetration and increased antibacterial activity .

Anti-inflammatory Effects

Compounds with similar structures have been evaluated for their anti-inflammatory properties. They were found to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, indicating potential use in treating inflammatory diseases .

Case Studies

-

Antitumor Efficacy in Breast Cancer Models

- A specific derivative of the compound was tested in breast cancer models, showing a 70% reduction in tumor size compared to control groups after four weeks of treatment. This study highlights the potential of this compound in targeted cancer therapies.

- Antimicrobial Testing Against MRSA

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation and inflammation pathways.

- Receptor Modulation : It is hypothesized that the compound interacts with various receptors involved in immune response regulation.

Data Tables

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in Pyrazole/Oxadiazole Hybrids

Compound from :

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide

- Key Differences :

- Oxadiazole substituent: Pyrazole-4-yl (vs. pyrrol-2-yl in the target compound).

- Thiazole ring replaces the pyrazole in the carboxamide side chain.

- Implications: The pyrazole-4-yl group may alter steric interactions with target proteins.

Compounds from :

3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde derivatives (1–4)

- Key Differences: Dihydropyrazole (non-aromatic) core vs. aromatic pyrazole in the target compound. Aldehyde or ketone substituents (vs. oxadiazole-carboxamide).

Fluorophenyl-Containing Analogs

Compound from :

N-(1-Amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide

- Key Differences: Cyclohexylmethyl substituent (vs. oxadiazole-pyrrole in the target compound). Branched amino acid side chain (vs. methyl group on pyrazole).

- Amino acid side chain may enhance solubility or enable prodrug strategies .

Hydrazide vs. Carboxamide Derivatives

Compounds from and :

3-(4-Methoxyphenyl)-N′-[(1E)-1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide and 3-(2,4-dichlorophenyl)-N′-(2-oxoindol-3-yl)-1H-pyrazole-5-carbohydrazide

- Key Differences :

- Hydrazide linker (vs. carboxamide).

- Nitrophenyl or dichlorophenyl substituents (vs. fluorophenyl).

- Implications: Hydrazides are prone to hydrolysis, reducing metabolic stability.

Heterocyclic Bioisosteres

Compound from :

N-(4-Ethoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide

- Key Differences: Thieno-pyrazole fused ring (vs. pyrazole-oxadiazole). Trifluoromethyl group (vs. ethylpyrrole).

- Implications :

- Thiophene introduces sulfur, enhancing π-π interactions.

- Trifluoromethyl groups improve electronegativity and bioavailability .

Q & A

Q. What are the recommended synthetic routes for this compound, and what critical reaction conditions influence yield?

The synthesis involves multi-step procedures:

- Pyrazole Core Formation : Cyclocondensation of ethyl acetoacetate, DMF-DMA, and phenylhydrazine forms the pyrazole ring, followed by hydrolysis to the carboxylic acid .

- Oxadiazole Construction : Nucleophilic substitution under basic conditions (K₂CO₃/DMF) with chloromethyl intermediates generates the 1,2,4-oxadiazole moiety .

- Key Parameters : Temperature (room temperature for substitution steps ), stoichiometric control of reagents, and purification via column chromatography or recrystallization.

Q. What spectroscopic techniques are essential for characterizing structural integrity?

- NMR Spectroscopy : ¹H/¹³C NMR confirms proton environments (e.g., 4-fluorophenyl aromatic protons at δ ~7.2 ppm) and carbon frameworks .

- IR Spectroscopy : Identifies functional groups (carboxamide C=O stretch ~1650 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular weight accuracy (<5 ppm error) .

- X-ray Crystallography : Resolves molecular geometry for crystalline derivatives .

Q. How does the 4-fluorophenyl substituent influence physicochemical properties?

The fluorine atom enhances lipophilicity (logP) and metabolic stability via reduced CYP450-mediated oxidation. Its electron-withdrawing effect modulates π-π stacking in target binding, confirmed by comparative studies of fluorinated vs. non-fluorinated analogs .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize synthesis of the 1,2,4-oxadiazole moiety?

- Variable Screening : Test reagent equivalents (1.1–1.5 mmol), temperature (RT–60°C), and solvent polarity (DMF vs. acetonitrile) .

- Flow Chemistry : Utilize continuous-flow systems to control exothermic reactions, improving reproducibility and safety .

- Statistical Analysis : Apply ANOVA and response surface methodology to identify critical factors (e.g., catalyst loading) and optimize yield .

Q. What computational strategies predict biological activity of derivatives?

- Molecular Docking : Use AutoDock Vina to assess binding affinities with target proteins (e.g., kinases), focusing on fluorophenyl hydrophobic interactions and oxadiazole hydrogen bonding .

- QSAR Modeling : Build models with descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .

- MD Simulations : Run 100 ns trajectories (AMBER/CHARMM) to evaluate target-ligand complex stability, complemented by MM-PBSA free-energy calculations .

Q. How should researchers resolve contradictory SAR data in fluorophenyl-substituted analogs?

- Systematic Variation : Synthesize ortho/meta/para-fluorophenyl analogs and correlate substituent position with activity via Hansch analysis .

- Orthogonal Assays : Validate target engagement using enzymatic (IC₅₀) and cell-based (EC₅₀) assays to rule out off-target effects .

- Structural Biology : Co-crystallize analogs with target proteins to resolve binding mode discrepancies .

Q. What methodologies validate metabolic stability of the carboxamide group?

- Liver Microsome Assays : Incubate the compound with human liver microsomes (HLM) and quantify parent compound degradation via LC-MS/MS .

- CYP450 Inhibition Studies : Test isoform-specific inhibition (CYP3A4, CYP2D6) to assess drug-drug interaction risks .

Data Contradiction Analysis

Q. How to address inconsistent solubility data across studies?

- Standardized Protocols : Use consistent solvents (e.g., DMSO stock solutions <10 mM) and measure solubility via nephelometry .

- Environmental Controls : Maintain pH (7.4 PBS) and temperature (25°C) during measurements to reduce variability .

Q. Why do biological activities vary between in vitro and in vivo models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.